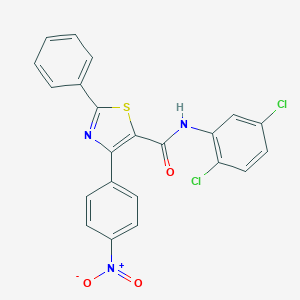![molecular formula C13H18N2O B381488 [1-(3-メチルブチル)-1H-1,3-ベンゾジアゾール-2-イル]メタノール CAS No. 380543-66-8](/img/structure/B381488.png)
[1-(3-メチルブチル)-1H-1,3-ベンゾジアゾール-2-イル]メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol: is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the activity and selectivity of metal catalysts.
Material Science: It may be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Biology and Medicine:
Pharmacology: Due to its benzodiazole core, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. It can be a lead compound for drug development.
Biochemical Research: It can be used as a probe to study enzyme activities or receptor interactions.
Industry:
Agrochemicals: The compound may be used in the development of pesticides or herbicides.
Dyes and Pigments: It can be a precursor for the synthesis of dyes and pigments with specific color properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Methanol Group: The methanol group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzodiazole ring is replaced by a methanol group.
Attachment of the 3-Methylbutyl Side Chain: The 3-methylbutyl side chain can be attached through an alkylation reaction, where the benzodiazole ring is treated with 3-methylbutyl halide in the presence of a base.
Industrial Production Methods: Industrial production of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid under appropriate conditions.
Reduction: The benzodiazole ring can undergo reduction reactions, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group or the 3-methylbutyl side chain is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzodiazole carboxylic acids or aldehydes.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
作用機序
The mechanism of action of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodiazole ring can bind to active sites or allosteric sites of proteins, modulating their activity. The methanol group and the 3-methylbutyl side chain may influence the compound’s binding affinity and specificity.
類似化合物との比較
[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol: Unique due to its specific substitution pattern.
[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]propane: Similar structure but with a propane group instead of methanol.
Uniqueness: The unique combination of the benzodiazole ring, methanol group, and 3-methylbutyl side chain in [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol may confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
[1-(3-methylbutyl)benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(2)7-8-15-12-6-4-3-5-11(12)14-13(15)9-16/h3-6,10,16H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGZALVQRZOSBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B381405.png)
![ethyl 5-{[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B381406.png)

![2-Ethyl-4-(phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381410.png)
![5-(4-Chlorophenyl)-4-(3,4-dimethylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B381412.png)

![methyl 2,4-dimethyl-5-{[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B381414.png)
![Ethyl 2-{[{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381415.png)
![1-{4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B381418.png)
![Diethyl 5-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)isophthalate](/img/structure/B381420.png)
![N-(2,6-dichlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381421.png)
![N-(2,6-dimethylphenyl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381422.png)
![Methyl 5-bromo-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B381424.png)
![Ethyl 2-{[3-(1-azepanyl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381425.png)
